

Chemical and physical properties of diethyl sulfide CAS number 352-93-2.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethyl sulfide*

Cat. No.: *B051123*

[Get Quote](#)

An In-depth Technical Guide to Diethyl Sulfide (CAS 352-93-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **diethyl sulfide**. The information is curated for professionals in research and development, offering detailed data, experimental protocols, and visualizations to support laboratory work and theoretical understanding.

Chemical and Physical Properties

Diethyl sulfide, also known as ethyl sulfide or 1,1'-thiobisethane, is a colorless liquid with a characteristic garlic-like odor.^[1] It is an organosulfur compound with the chemical formula $(C_2H_5)_2S$.^[2]

Physical Properties

The physical properties of **diethyl sulfide** are summarized in the table below, providing a quick reference for its key characteristics.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₁₀ S	[3]
Molar Mass	90.18 g·mol ⁻¹	[2]
Appearance	Colorless to pale yellow liquid	[2][4]
Odor	Unpleasant, garlic-like	[1][2]
Density	0.837 g/cm ³ at 25 °C	[2][5]
Melting Point	-103.8 °C (-154.8 °F; 169.3 K)	[2]
Boiling Point	92 °C (198 °F; 365 K)	[2]
Flash Point	-9 °C (15.8 °F) - closed cup	[5]
Vapor Pressure	60.2 mmHg at 25.00 °C	[4]
Vapor Density	3.1 (Air = 1.0)	[3]
Refractive Index (n _D)	1.44233 at 20 °C	[2]
Water Solubility	3.07 g/L at 25 °C (Slightly soluble)	[3][6]
Solubility in other solvents	Miscible with ethanol and diethyl ether	[2][5]
Log P (octanol/water)	1.95	[3]

Chemical Properties

Diethyl sulfide exhibits reactivity characteristic of a thioether. It is a Lewis base, readily forming coordination compounds with transition metals. It is incompatible with strong acids, oxidizing agents, and other reactive compounds.[6]

Property	Description	Source(s)
Reactivity	Acts as a Lewis base (soft ligand). ^[7] Incompatible with acids, diazo and azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, hydrides, and other strong reducing agents. [6]	[6] [7]
Reaction with Bromine	Forms a diethylbromosulfonium bromide salt. ^[7]	[7]
Coordination Chemistry	Forms coordination complexes with transition metals, such as <i>cis</i> -PtCl ₂ (S(CH ₂ CH ₃) ₂) ₂ . ^[7]	[7]
Hazards	Highly flammable liquid and vapor. Causes serious eye irritation. ^[3]	[3]

Experimental Protocols

This section details the methodologies for determining key physical and chemical properties of **diethyl sulfide**, as well as a common synthetic route.

Synthesis of Diethyl Sulfide

A common laboratory preparation of **diethyl sulfide** involves the reaction of sodium sulfide with an ethyl halide.

Materials:

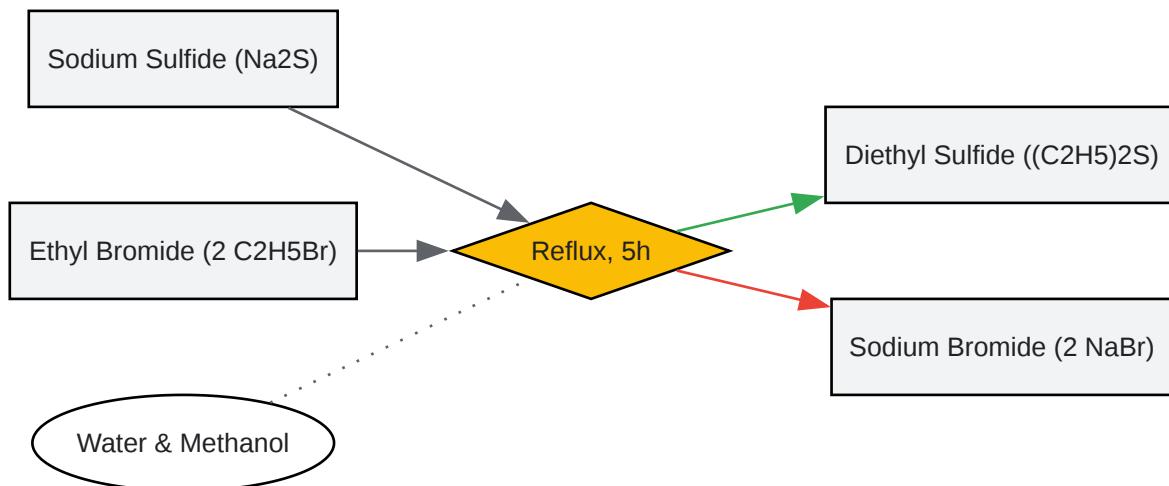
- Sodium sulfide nonahydrate (Na₂S·9H₂O)
- Ethyl bromide (C₂H₅Br)

- Water
- Methanol
- Diethyl ether
- 10% Sodium carbonate solution
- Calcium chloride (anhydrous)

Procedure:

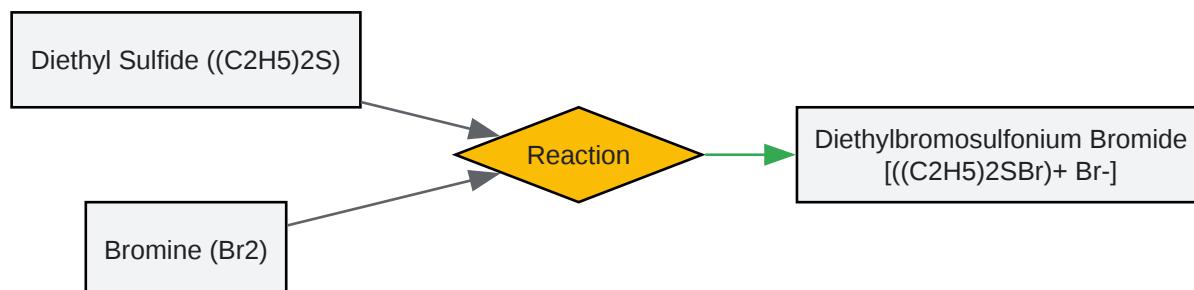
- Dissolve 1.5 moles of sodium sulfide nonahydrate in 250 mL of water and 50 mL of methanol in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a stirrer.
- Add 2 moles of ethyl bromide to the flask.
- Heat the mixture to reflux with vigorous stirring for 5 hours.
- After cooling, extract the reaction mixture with diethyl ether.
- Separate the ethereal layer and perform additional extractions of the aqueous layer with diethyl ether.
- Combine the organic phases and wash with 10% sodium carbonate solution, followed by water.
- Dry the organic layer with anhydrous calcium chloride.
- Distill the dried solution to obtain **diethyl sulfide**. The expected boiling point is 91-92 °C.[8]

Determination of Physical Properties

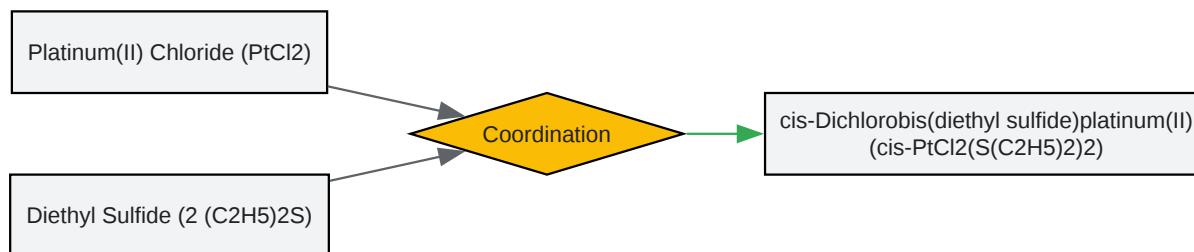

Standard laboratory procedures are employed to measure the physical properties of **diethyl sulfide**.

- Boiling Point: The boiling point can be determined by simple distillation or using a micro-boiling point apparatus. The liquid is heated, and the temperature at which the vapor pressure equals the atmospheric pressure is recorded as the boiling point.[9]

- Melting Point: To determine the melting point, a small sample is introduced into a capillary tube and slowly heated in a melting point apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.[8]
- Density: The density is measured by weighing a precise volume of the liquid. A pycnometer or a graduated cylinder and an analytical balance are typically used for this measurement. The density is calculated as mass divided by volume.[10]
- Refractive Index: An Abbe refractometer is commonly used to measure the refractive index. A few drops of the liquid are placed on the prism, and the instrument is adjusted to read the refractive index from the calibrated scale.[11]
- Flash Point: The flash point is determined using a closed-cup tester, such as the Pensky-Martens apparatus. The liquid is heated at a controlled rate, and an ignition source is periodically introduced into the vapor space until a flash is observed.[5]
- Solubility: To determine solubility, a small, measured amount of **diethyl sulfide** is added to a specific volume of a solvent (e.g., water, ethanol, diethyl ether) in a test tube. The mixture is agitated, and the degree of dissolution is observed.[12]


Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key chemical processes involving **diethyl sulfide**.


[Click to download full resolution via product page](#)

Synthesis of **Diethyl Sulfide**

[Click to download full resolution via product page](#)

Reaction of **Diethyl Sulfide** with **Bromine**

[Click to download full resolution via product page](#)

Formation of a Platinum(II) Complex

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. byjus.com [byjus.com]
- 2. scimed.co.uk [scimed.co.uk]
- 3. store.astm.org [store.astm.org]

- 4. ASTM D92 - Standard Test Method for Flash and Fire Points by Cleveland Open Cup Tester - Savant Labs [savantlab.com]
- 5. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 6. precisionlubrication.com [precisionlubrication.com]
- 7. Diethyl sulfide - Wikipedia [en.wikipedia.org]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 11. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 12. chem.ws [chem.ws]
- To cite this document: BenchChem. [Chemical and physical properties of diethyl sulfide CAS number 352-93-2.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b051123#chemical-and-physical-properties-of-diethyl-sulfide-cas-number-352-93-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com